Thieno[3,2-d]pyrimidine-7-carboxamide
Description
Properties
Molecular Formula |
C7H5N3OS |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C7H5N3OS/c8-7(11)4-2-12-5-1-9-3-10-6(4)5/h1-3H,(H2,8,11) |
InChI Key |
RJJMKEIWVGHKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Carboxamide Derivatives
- N-(4-Chlorophenyl) Analogs : Derivatives like 4 and 8 (yields 55–58%) exhibit cytotoxic activity, with spectral data confirming amide C=O stretches at 1648 cm⁻¹ (IR) and aromatic proton resonances at 7.03–7.74 ppm (¹H-NMR) .
- Amino Substituents: The 4-amino group in Belvarafenib (4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl) enhances pan-RAF kinase inhibition (IC₅₀ < 10 nM) and oral bioavailability .
Table 2: Key Derivatives and Their Activities
Functional Group Replacements
Triazole vs. Imidazole/Pyrazole
Carbamate Modifications
- Oral Bioavailability: Carbamate-substituted thieno[3,2-d]pyrimidines show improved pharmacokinetics, with 30% higher oral absorption compared to non-carbamate analogs .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
| Property | This compound | Belvarafenib |
|---|---|---|
| Molecular Weight (g/mol) | 179.2 | 478.93 |
| pKa | 14.41 | 11.16 |
| LogP (Predicted) | 1.8 | 3.5 |
| Solubility (mg/mL) | 0.1–0.5 | 0.05–0.1 |
Preparation Methods
Intermediate Synthesis and Cyclization
The reaction of ethyl cyanoacetate with p-toluidine proceeds at elevated temperatures (80–100°C) in ethanol, producing N-p-tolylcyanoacetamide. Subsequent treatment with elemental sulfur and morpholine under reflux facilitates cyclocondensation, forming the thieno[3,2-d]pyrimidine scaffold. The choice of solvent and base significantly influences yield; dimethylformamide (DMF) with potassium carbonate has been shown to enhance cyclization efficiency compared to polar aprotic solvents like acetonitrile.
Functionalization at the 7-Position
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation has emerged as a powerful tool for reducing reaction times and improving yields in thienopyrimidine synthesis. While most studies focus on thieno[2,3-d]pyrimidines, the methodology is adaptable to the [3,2-d] isomers.
Cyclization Under Microwave Conditions
A mixture of 2-amino-3-cyanothiophene derivatives and formamide, irradiated at 180 W for 10–16 minutes, produces thieno[3,2-d]pyrimidin-4-amines. This method reduces reaction times by up to 20-fold compared to conventional heating (e.g., 16 minutes vs. 7 hours). The solvent-free conditions minimize side reactions, yielding products with >85% purity after recrystallization.
Comparative Analysis of Heating Methods
Table 1 summarizes the advantages of microwave-assisted synthesis over traditional methods:
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 4–7 hours | 10–30 minutes |
| Yield | 60–70% | 75–90% |
| Byproduct Formation | Moderate | Minimal |
These improvements are attributed to uniform heating and enhanced molecular agitation under microwave conditions.
Analytical Characterization and Validation
Rigorous spectroscopic and chromatographic analyses ensure structural fidelity and purity of synthesized compounds.
Spectroscopic Data
Compound 4b exhibits characteristic IR absorptions at 3422–3220 cm⁻¹ (N–H stretch) and 1644 cm⁻¹ (C=O stretch). The ¹H-NMR spectrum (DMSO-d₆) shows a singlet at δ 2.29 ppm for the methyl group and aromatic protons between δ 7.17–8.45 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 375.45 [M⁺·].
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to verify purity. For 4b , a C18 column (5 µm, 250 × 4.6 mm) eluted with acetonitrile-water (70:30) at 1 mL/min yields a single peak with >98% purity.
Comparative Evaluation of Synthetic Routes
The classical cyclization method remains the most widely used due to its scalability and compatibility with diverse substrates. However, microwave-assisted synthesis offers superior efficiency for time-sensitive applications. Functionalization via N-alkylation or aryl coupling provides modular access to derivatives, though these steps often require stringent anhydrous conditions.
Q & A
Q. What are the key synthetic routes for preparing thieno[3,2-d]pyrimidine-7-carboxamide derivatives, and how can reaction conditions be optimized?
Answer: this compound derivatives are synthesized via cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. For example:
- Formic acid-mediated cyclization : Heating in formic acid yields thieno[3,2-d]pyrimidin-4-ones (e.g., compounds 2a-k ) .
- TMD (2,2,6-trimethyl-4H-1,3-dioxin-4-one) in xylene : Produces β-keto amides (e.g., 3a-i ), which are further cyclized with pyrrolidine and CaCl₂ to form thienopyrimidine-2,4-diones .
Optimization strategies : Adjust reaction time, temperature, and desiccant use (e.g., CaCl₂) to control byproduct formation and improve yields.
Q. How are thieno[3,2-d]pyrimidine-7-carboxamides characterized structurally and functionally?
Answer:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.03–7.74 ppm) . IR identifies functional groups (e.g., C=O stretch at 1648 cm⁻¹ for amides) .
- Mass spectrometry : Determines molecular weight (e.g., m/z 502 [M⁺] for 4 ) .
- X-ray crystallography : Validates crystalline forms, as seen in recent patents (e.g., salts of 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl) derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the protein kinase inhibitory activity of thieno[3,2-d]pyrimidine-7-carboxamides?
Answer: These compounds act as ATP-competitive inhibitors by binding to kinase catalytic domains. For example:
- Selectivity for kinases : Substituents like 4-aminophenyl groups enhance interactions with hydrophobic pockets in kinases (e.g., MCH R1 antagonists) .
- Structural determinants : The thienopyrimidine core mimics purine scaffolds, while carboxamide side chains modulate solubility and binding affinity .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Answer:
- Contextualize assay conditions : Compare cell lines (e.g., A549 vs. MCF-7), concentrations, and endpoints (IC₅₀ vs. growth inhibition) .
- SAR analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity. For instance, diaryl semicarbazone scaffolds enhance antitumor potency .
- Validate targets : Use kinase profiling assays or CRISPR screens to confirm primary mechanisms .
Q. What strategies are effective for improving the pharmacokinetic properties of thieno[3,2-d]pyrimidine-7-carboxamides?
Answer:
- Salt formation : Crystalline salts (e.g., with 3-chloro-2-fluorophenylamino groups) improve solubility and stability .
- Prodrug design : Esterification of carboxamide groups enhances bioavailability .
- LogP optimization : Introduce polar substituents (e.g., piperidinylethoxy) to balance membrane permeability and solubility .
Methodological Guidance
Q. How should researchers design a PICO(T)-aligned study for this compound derivatives?
Answer:
- Population (P) : Cancer cell lines (e.g., HCT116) or kinase-expressing models.
- Intervention (I) : Test compound (e.g., 4 with IC₅₀ = 58% yield) .
- Comparison (C) : Positive controls (e.g., staurosporine for kinase inhibition).
- Outcome (O) : IC₅₀, apoptosis markers, or kinase inhibition (%) .
- Time (T) : 24–72 hr exposure periods.
Use FINER criteria to ensure feasibility and novelty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
